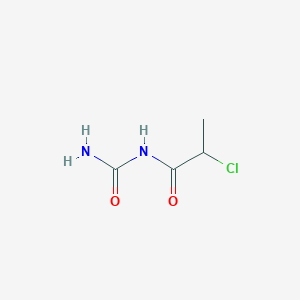

(2-Chloro-propionyl)-urea

説明

Synthesis Analysis

The synthesis of 2-Chloropropionyl chloride, a compound closely related to “(2-Chloro-propionyl)-urea”, has been described in a patent . The method involves preparing a catalyst, preparing a free radical trapping agent, and carrying out a chlorination reaction .Molecular Structure Analysis

The molecular structure of 2-Chloropropionyl chloride, a compound closely related to “this compound”, is available . The molecular formula is C3H4Cl2O .Chemical Reactions Analysis

2-Chloropropionic acid, another related compound, undergoes reduction with lithium aluminium hydride to afford (S)-2-chloropropanol, the simplest chiral chloro-alcohol . This alcohol undergoes cyclization upon treatment with potassium hydroxide, which causes dehydrohalogenation to give the epoxide, ®-propylene oxide .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloropropionyl chloride, a compound closely related to “this compound”, include a molecular weight of 126.969, a melting point of -71 °C, a boiling point of 109-111 °C (lit.), a density of 1.308 g/mL at 25 °C (lit.), and a refractive index n 20/D 1.440 (lit.) .科学的研究の応用

Cytokinin-like Activity in Plant Morphogenesis : Urea derivatives, including compounds similar to (2-Chloro-propionyl)-urea, have been shown to positively regulate cell division and differentiation in plants. These compounds exhibit cytokinin-like activity, which is often more potent than that of adenine compounds. This property makes them useful in in vitro plant morphogenesis studies (Ricci & Bertoletti, 2009).

Transformation of Urea by Electrochemically Generated Reactive Chlorine Species : Research has demonstrated the ability of electrochemically generated reactive chlorine species to transform urea. This process involves the electrolysis of urea in chloride ion solutions, leading to the generation of nitrogen and carbon dioxide as primary products. This study provides insights into the chemical pathways and products of urea transformation (Cho & Hoffmann, 2014).

Molecular Conformational Analysis of Urea Derivatives : Another study focused on the molecular conformational behavior and structural stability of compounds structurally similar to this compound. The research used density functional theory to understand the molecular structure, vibrational wavenumbers, and hyperpolarizability, which are relevant for understanding the nonlinear optical properties of these compounds (Mary et al., 2014).

Urea as a Hydrogen Carrier for Fuel Cells : Urea has been explored as a potential hydrogen carrier for fuel cells. It's a stable, non-toxic compound that is easy to transport and store, making it an attractive option for sustainable hydrogen supply. This research underscores urea's potential in energy applications (Rollinson et al., 2011).

Electro-Fenton Degradation of Antimicrobials : The degradation of antimicrobials using electro-Fenton systems, which involves urea derivatives, has been studied. This process is significant for environmental remediation and wastewater treatment (Sirés et al., 2007).

Synthesis of Glycosyl Ureas in Aminoglycoside Antibiotics : Urea derivatives play a role in the synthesis of glycosyl ureas, which are important in the field of aminoglycoside antibiotics. This research has developed methods for the stereoselective synthesis of these compounds (Mercer et al., 2008).

Biological Activity of Hydroxylated Chloroethylnitrosoureas : Studies have explored the biological activities of hydroxylated chloroethylnitrosoureas, related to antitumor activity and genotoxicity. This research is relevant in the context of cancer research (Zeller et al., 1989).

Synthesis of Ureas through Phosgene Substitutes : Research on the synthesis of ureas using safer substitutes for dangerous reagents like phosgene and isocyanates has been conducted. This is significant in the context of green chemistry (Bigi et al., 2000).

Safety and Hazards

特性

IUPAC Name |

N-carbamoyl-2-chloropropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClN2O2/c1-2(5)3(8)7-4(6)9/h2H,1H3,(H3,6,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKAQGNOHJPPSED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(=O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40408824 | |

| Record name | (2-Chloro-propionyl)-urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24224-16-6 | |

| Record name | (2-Chloro-propionyl)-urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

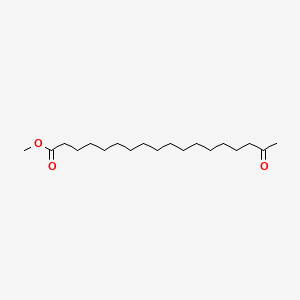

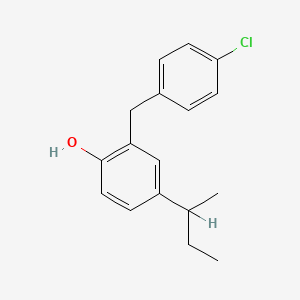

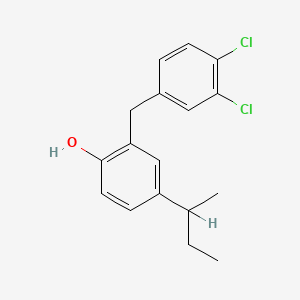

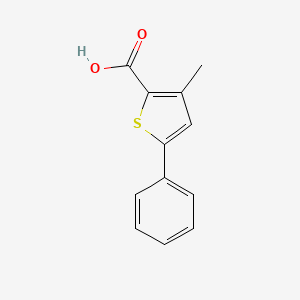

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Tert-butylcarbamoyl)-3-(trifluoromethyl)phenyl]boronic acid](/img/structure/B3050125.png)